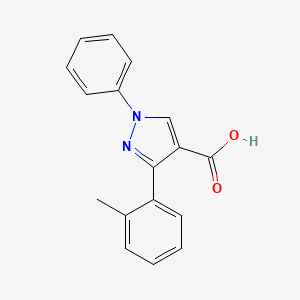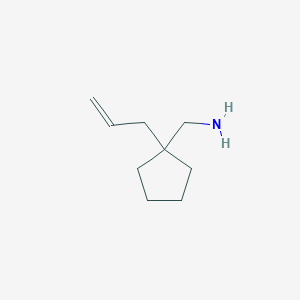![molecular formula C20H14ClN5O3 B3010354 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide CAS No. 923122-37-6](/img/structure/B3010354.png)
2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multistep reactions starting from simple building blocks. For instance, paper describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a starting material for the synthesis of various nitrogenous heterocycles. Similarly, paper details the synthesis of a chlorothienopyrimidinyl compound through a series of condensation reactions, chlorination, and cyclization steps. These methods could potentially be adapted for the synthesis of the compound , given its structural similarities to the compounds discussed.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction, as seen in paper , where the crystal structure of a related compound was determined. Density functional theory (DFT) calculations, as mentioned in papers and , can also provide insights into the optimized geometric bond lengths and angles, which are crucial for understanding the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of functional groups and the overall molecular structure. For example, paper reports on the nucleophilic substitution reactions of a benzimidazole derivative, which could be relevant to understanding the reactivity of the compound . The presence of electrophilic centers, as discussed in paper , is also a key factor in the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their structure. For instance, the presence of nitro groups and chloro substituents can affect the electron distribution and, consequently, the chemical behavior of the compound. Paper explores the structure-property relationship of a benzamide derivative, which could provide parallels to the compound . Additionally, the antitumor activity of these compounds, as investigated in papers and , is an important aspect of their chemical properties.
Aplicaciones Científicas De Investigación
Antineoplastic Activity
- A study synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine, including compounds similar to 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide, to develop new antineoplastic agents. Some of these compounds exhibited variable antineoplastic activity against certain cell lines, showing promise as potential cancer treatments (Abdel-Hafez, 2007).
Antimicrobial Activity
- A study evaluated the antimicrobial activity of N-(pyrazol-5-yl)-2-nitrobenzamides, which are structurally related to the compound . These compounds showed inhibitory activity against various microbial strains, suggesting potential applications in antimicrobial treatments (Daidone et al., 1992).
Synthesis of Disperse Azo Dyes
- Research on the synthesis of novel phenylazopyrimidone dyes using derivatives of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one indicates potential applications in the field of dyes and pigments. This research could be relevant for developing new colorants in various industries (Karcı & Demirçalı, 2006).
Potential PET Agent for Imaging in Parkinson's Disease
- Synthesis of a compound closely related to this compound was reported for its potential as a PET imaging agent in Parkinson's disease. This highlights its possible application in medical imaging and diagnostics (Wang et al., 2017).
Anticancer Activity
- Another study synthesized a compound structurally similar to this compound and evaluated its antiproliferative activity. The compound showed significant inhibition against various cancer cell lines, suggesting its potential use in cancer therapy (Huang et al., 2020).
Anthelmintic Activity
- A study on the synthesis and evaluation of pyrimidin-2-amines, which are structurally related, demonstrated moderate to good anthelmintic activity, indicating potential use in treating parasitic worm infections (Shivakumar et al., 2018).
Antibacterial Activity and Docking Studies
- Research on the synthesis of thieno[2,3-d]pyrimidinone derivatives, similar in structure to the compound of interest, showed significant antibacterial activity against various bacterial strains. This research could be pivotal in developing new antibacterial drugs (Kumari et al., 2017).
Mecanismo De Acción
Target of Action
The compound, 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Biochemical Pathways
Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may influence several biochemical pathways related to cell cycle regulation (via cdk inhibition), calcium ion transport (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Given its potential bioactivities, the compound may induce changes at the molecular and cellular levels that result in the inhibition of cell growth and proliferation, modulation of calcium ion transport, and alteration of neurotransmission .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITHMFVHWOEQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)
![N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)
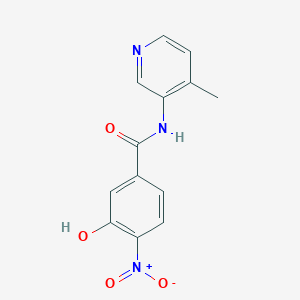
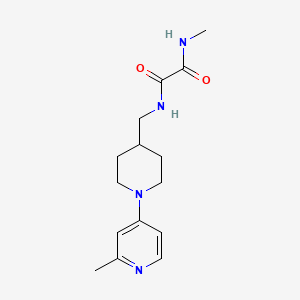


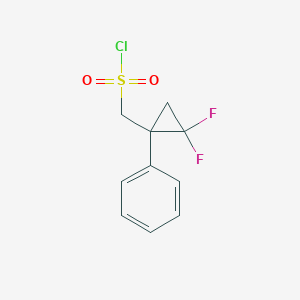
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

